molecular formula C21H18ClN7O B2791923 (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920218-24-2

(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2791923
CAS No.: 920218-24-2
M. Wt: 419.87
InChI Key: LZBHQGFUPCKBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolopyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenyl group. This structure is characteristic of kinase inhibitors or receptor modulators, where the triazolopyrimidine moiety acts as a scaffold for heterocyclic interactions, while the piperazine linker enhances solubility and pharmacokinetic properties. The 4-chlorophenyl substituent likely contributes to electron-withdrawing effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHQGFUPCKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 1-(4-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been found to interact with several key enzymes and proteins within biochemical pathways. Notably, it has been identified as a potential inhibitor of CDK2, a critical enzyme involved in cell cycle regulation. The nature of these interactions is likely due to the unique structural features of the compound, which allow it to bind to the active sites of these enzymes and disrupt their normal function.

Molecular Mechanism

The molecular mechanism of action of 1-(4-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is thought to involve its interaction with CDK2. By binding to this enzyme, the compound can inhibit its activity, leading to alterations in cell cycle progression and the induction of apoptosis within cells. This mechanism of action is supported by molecular modeling investigations.

Biological Activity

The compound (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920218-24-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}ClN7_{7}O
  • Molecular Weight : 419.9 g/mol
  • Structure : The compound consists of a piperazine ring linked to a triazolo-pyrimidine moiety and a chlorophenyl group.
PropertyValue
CAS Number920218-24-2
Molecular Weight419.9 g/mol
Molecular FormulaC21_{21}H18_{18}ClN7_{7}O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available and employs techniques such as refluxing and chromatography for purification.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo-pyrimidines have shown significant cytotoxic effects against various cancer cell lines.

A study conducted on related compounds demonstrated that they exhibit IC50_{50} values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays indicated that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been studied for its enzyme inhibition capabilities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition constant (IC50_{50}) was found to be significantly lower than that of standard AChE inhibitors .

Case Studies

  • Anticancer Studies : A series of triazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited promising results in inhibiting cell proliferation in HeLa and MCF7 cell lines with IC50_{50} values of 12 µM and 15 µM respectively .
  • Antimicrobial Evaluation : In a comparative study on various piperazine derivatives, this compound was one of the most effective against Gram-positive bacteria .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring and a triazolo-pyrimidine moiety. Its synthesis typically involves multi-step organic reactions starting from readily available precursors. For instance, the synthesis may begin with 4-chlorobenzoic acid, which undergoes several transformations to yield the final product .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study highlighted the synthesis of various derivatives that showed moderate antiviral activity against Tobacco Mosaic Virus (TMV). While the activity was less than that of the control agent ningnanmycin, some derivatives displayed promising results, indicating the need for further exploration of structure-activity relationships (SAR) to enhance efficacy .

Antidepressant and Anxiolytic Properties

Compounds with similar structures have been investigated for their potential as minor tranquilizers and antidepressants. The presence of the piperazine moiety is often associated with such pharmacological effects, making this compound a candidate for further research in treating anxiety and depression .

Drug Development

Due to its unique structure, (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is being explored as a lead compound in drug development. Its ability to interact with various biological targets suggests potential applications in developing new therapeutic agents for neurological disorders .

Protein Degradation

This compound is also categorized under protein degrader building blocks, indicating its utility in developing targeted protein degradation strategies. This approach is gaining traction in drug discovery as it allows for the selective elimination of disease-causing proteins .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Study 1Reported moderate antiviral activity against TMV with certain derivatives showing promising results .
Study 2Investigated the antidepressant properties linked to the piperazine structure; suggested further exploration into its anxiolytic effects .
Study 3Highlighted its role as a protein degrader building block; emphasized its potential in targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Triazolo Substituent Methanone/Amide Substituent Core Modification Key Properties/Data
Target compound: (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Phenyl 4-Chlorophenyl Triazolo[4,5-d]pyrimidine NMR/HRMS data unavailable in evidence; inferred stability from analogous structures
(4-(trifluoromethyl)phenyl)[4-(3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone 4-Methylphenyl 4-Trifluoromethylphenyl Triazolo[4,5-d]pyrimidine ChemSpider ID: 920225-66-7; increased lipophilicity due to CF₃ group
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone None (quinoline core) 4,4-Difluorocyclohexyl Quinoline-piperazine ¹H-NMR (CDCl₃) δ 1.65–8.76; EI-MS 393 (M⁺); HRMS confirmed
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one Phenyl 4-Chlorophenoxy/isopropyl Triazolopyrimidinone Single-crystal X-ray: R = 0.082; planar conformation enhances binding

Key Structural and Functional Differences:

  • Triazolo Substituents : The target compound and ’s analog share a triazolo[4,5-d]pyrimidine core but differ in substituents (phenyl vs. 4-methylphenyl). The methyl group in may enhance steric bulk, while the phenyl in the target compound favors π-π stacking.
  • Methanone Modifications: The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas ’s trifluoromethylphenyl increases lipophilicity and metabolic resistance. ’s difluorocyclohexyl group introduces conformational flexibility and fluorine-mediated interactions.
  • ’s pyrimidinone core introduces hydrogen-bonding capabilities, critical for kinase inhibition.

Research Findings and Implications

Binding and Pharmacokinetics:

  • The triazolo[4,5-d]pyrimidine core in the target compound and ’s analog is associated with kinase inhibition, as seen in similar scaffolds.
  • ’s pyrimidinone derivative demonstrated a planar crystal structure (R = 0.082), suggesting stable binding to flat enzyme active sites.

Computational and Crystallographic Tools:

  • SHELX software () is widely used for refining crystal structures of such compounds, ensuring accurate stereochemical assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.